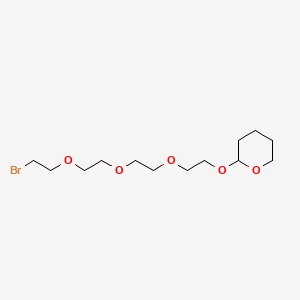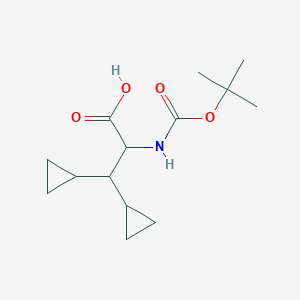
Br-PEG4-THP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Br-PEG4-THP typically involves the reaction of tetrahydropyran with a polyethylene glycol chain that has been functionalized with a bromoethoxy group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as column chromatography and recrystallization to obtain the final product with high purity. The production is carried out in controlled environments to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
Br-PEG4-THP primarily undergoes substitution reactions due to the presence of the bromoethoxy group. This group can be replaced by various nucleophiles, leading to the formation of different derivatives. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the bromoethoxy group.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the bromoethoxy group to an alcohol
Major Products
The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, substitution with an amine would yield an amine derivative, while oxidation would result in an aldehyde or carboxylic acid .
Aplicaciones Científicas De Investigación
Br-PEG4-THP is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target specific proteins for degradation, making them valuable tools in studying protein function and developing new therapeutic strategies. The compound is also used in the synthesis of various bioconjugates and drug delivery systems .
Applications in Chemistry
In chemistry, this compound is used as a linker to create complex molecules with specific properties. It is employed in the synthesis of polymers, dendrimers, and other macromolecules.
Applications in Biology and Medicine
In biology and medicine, this compound is used to develop targeted therapies. PROTACs containing this linker can selectively degrade disease-causing proteins, offering a novel approach to treating conditions such as cancer and neurodegenerative diseases .
Applications in Industry
In the industrial sector, this compound is used in the production of advanced materials and coatings. Its ability to form stable linkages makes it valuable in creating durable and functional materials .
Mecanismo De Acción
Br-PEG4-THP functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets a specific protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Br-PEG3-THP: A shorter polyethylene glycol chain, offering different solubility and reactivity properties.
Br-PEG5-THP: A longer polyethylene glycol chain, providing increased flexibility and distance between ligands.
Br-PEG4-OH: Lacks the tetrahydropyran ring, resulting in different chemical and physical properties
Uniqueness of Br-PEG4-THP
This compound is unique due to its specific length of the polyethylene glycol chain and the presence of the tetrahydropyran ring. These features provide optimal flexibility and stability for the formation of PROTACs, making it a preferred choice for many researchers .
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO5/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHQIWYWBVVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8236440.png)


![[(3R)-3-fluoropiperidin-1-ium-3-yl]methanol;chloride](/img/structure/B8236465.png)




![(R)-8-(1-Acryloylpiperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one (Ibrutinib Impurity)](/img/structure/B8236511.png)
![6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B8236516.png)




